2-fluoro-5-(methoxymethoxy)benzoic Acid
Description
2-Fluoro-5-(methoxymethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine substituent at the 2-position and a methoxymethoxy (-OCH2OCH3) group at the 5-position of the aromatic ring. The molecular formula is C9H9FO4, with a molecular weight of 212.16 g/mol. The fluorine atom introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid group, while the methoxymethoxy group contributes steric bulk and moderate electron-donating properties via its ether oxygen. This combination of substituents makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for designing molecules with tailored solubility, stability, and target-binding capabilities .
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-fluoro-5-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
BAOJMLDHDWSOLW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoic Acid Derivatives
Substituent Effects on Acidity and Reactivity
Benzoic acid derivatives exhibit acidity (pKa) and reactivity influenced by substituent electronic effects. Key comparisons include:
| Compound Name | Substituents | Molecular Formula | pKa* | Key Properties |
|---|---|---|---|---|
| 2-Fluoro-5-(methoxymethoxy)benzoic acid | 2-F, 5-OCH2OCH3 | C9H9FO4 | ~2.8 | Moderate acidity; enhanced lipophilicity |
| 4-Amino-2-fluoro-5-methoxybenzoic acid | 2-F, 4-NH2, 5-OCH3 | C8H8FNO3 | ~3.2 | Lower acidity (amino group donates electrons) |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 2-F, 5-CF3 | C8H4F4O2 | ~1.9 | High acidity (strong electron-withdrawing CF3) |
| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 2-F, 3-Cl, 4-F, 5-OH | C7H3ClF2O3 | ~1.5 | Very high acidity (multiple halogens, -OH) |
*Estimated pKa values based on substituent effects .
- Electron-Withdrawing vs. Donating Groups : The fluorine at position 2 increases acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the methoxymethoxy group at position 5 partially counteracts this effect via electron donation, resulting in a higher pKa than 2-fluoro-5-(trifluoromethyl)benzoic acid .
- Lipophilicity : The methoxymethoxy group enhances lipophilicity (logP ~1.5–2.0) compared to polar groups like -OH or -NH2, improving membrane permeability in drug design .
Physicochemical Properties and Solubility
- Solubility: The methoxymethoxy group improves organic-phase solubility compared to hydrophilic analogs (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid). This property aligns with extraction studies (), where lipophilic benzoic acids partition more readily into membrane phases . Crystallinity: Derivatives like 2-fluoro-5-(trifluoromethyl)benzoic acid () form stable crystals due to strong intermolecular interactions (e.g., halogen bonds), whereas the methoxymethoxy group may reduce crystallinity, favoring amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
